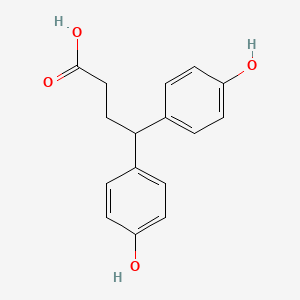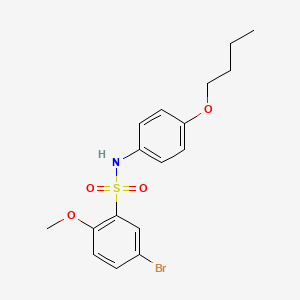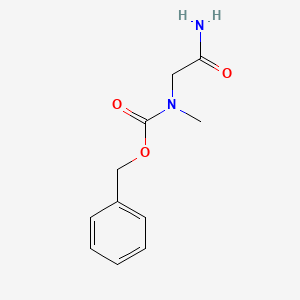![molecular formula C18H11ClMnN2O6S B12275811 4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+) CAS No. 12238-31-2](/img/structure/B12275811.png)
4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese, also known as Pigment Red 52:2, is a compound commonly used as a red pigment in various applications. This compound is characterized by its bright red color and excellent lightfastness properties. It is often used in the manufacturing of paints, inks, plastics, and textiles due to its good heat stability and resistance to chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese involves the condensation of 2-hydroxy naphthaldehyde azo dyes with various substituted aromatic/heteroaromatic/aliphatic amines . The reaction typically takes place in an ethanol solution under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with molecular targets such as enzymes and cellular membranes. In the case of its antimicrobial activity, it disrupts the cell membrane integrity, leading to cell death. For its cytotoxic effects, it induces apoptosis in cancer cells by interfering with cellular signaling pathways and promoting cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
- 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
- 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)
Uniqueness
Compared to similar compounds, 2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese stands out due to its excellent lightfastness and heat stability, making it particularly suitable for use in outdoor applications. Additionally, its strong adsorption capacity enhances its effectiveness as a corrosion inhibitor .
Properties
CAS No. |
12238-31-2 |
|---|---|
Molecular Formula |
C18H11ClMnN2O6S |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+) |
InChI |
InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
LGWHUHPHCCFFFE-UHFFFAOYSA-L |
Canonical SMILES |
[H+].CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].[Mn+2] |
physical_description |
Water or Solvent Wet Solid; Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester](/img/structure/B12275746.png)
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)

![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)



